An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethyl-2-nitrobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂. It is a significant intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] The presence of a nitro group on the dimethyl-substituted benzene (B151609) ring imparts specific reactivity, making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.
Core Properties and Data
The fundamental physical and chemical properties of 1,4-Dimethyl-2-nitrobenzene are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of 1,4-Dimethyl-2-nitrobenzene
| Property | Value | Source |
| Appearance | Clear pale yellow to amber liquid | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.17 g/mol | [3] |
| Melting Point | -25 °C | [3] |
| Boiling Point | 240.5 °C | [3] |
| Density | 1.132 g/cm³ (at 20 °C) | [2] |
| Solubility in water | <0.1 g/100 mL | [2] |
| Flash Point | 100 °C | [3] |
Table 2: Chemical and Safety Information
| Property | Value/Information | Source |
| CAS Number | 89-58-7 | [2] |
| Synonyms | 2-Nitro-p-xylene, 2,5-Dimethylnitrobenzene, Nitro-p-xylene | |
| InChI Key | BSFHJMGROOFSRA-UHFFFAOYSA-N | |
| Stability | Stable under normal conditions. | |
| Incompatibilities | Strong oxidizers and strong bases. | [2][4] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes. | [2] |
| Toxicity | Highly toxic; may be fatal if inhaled, swallowed, or absorbed through the skin. May cause methemoglobinemia. | [2][4] |
Experimental Protocols
Synthesis of 1,4-Dimethyl-2-nitrobenzene via Nitration of p-Xylene (B151628)
The most common and efficient method for the synthesis of 1,4-Dimethyl-2-nitrobenzene is the electrophilic nitration of p-xylene using a mixture of nitric acid and sulfuric acid.
Materials:
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p-Xylene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice bath
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Separatory funnel
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Round-bottom flask with magnetic stirrer
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Distillation apparatus
Procedure:
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Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add the stoichiometric equivalent of concentrated nitric acid to the sulfuric acid while stirring continuously. Maintain the temperature of the mixture below 10 °C.
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Nitration Reaction: To a separate reaction vessel containing p-xylene, slowly add the prepared nitrating mixture dropwise while vigorously stirring. The temperature of the reaction mixture should be maintained between 25-30 °C using an ice bath to control the exothermic reaction.
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Reaction Monitoring and Work-up: After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Isolation of the Product: Carefully pour the reaction mixture over crushed ice. The crude 1,4-Dimethyl-2-nitrobenzene will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. The final product can be purified by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of 1,4-Dimethyl-2-nitrobenzene.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy:
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Objective: To confirm the proton environment of the molecule.
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Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄).
-
Instrument Parameters (Typical):
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Spectrometer: 300 MHz or higher
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Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Expected Chemical Shifts (δ): The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), while the methyl protons will be in the upfield region (around 2.0-2.5 ppm). The integration of the peaks should correspond to the number of protons in each environment.
-
-
-
¹³C NMR Spectroscopy:
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Objective: To identify the number and types of carbon atoms.
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Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is generally required.
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Instrument Parameters (Typical):
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Spectrometer: 75 MHz or higher
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Expected Chemical Shifts (δ): Aromatic carbons will resonate in the 120-150 ppm range, while the methyl carbons will appear in the upfield region (around 15-25 ppm).
-
-
2. Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Instrument Parameters:
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Technique: Fourier-Transform Infrared (FTIR) spectroscopy
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Range: 4000-400 cm⁻¹
-
-
Expected Characteristic Absorption Bands:
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Aromatic C-H stretch: ~3100-3000 cm⁻¹
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Aliphatic C-H stretch (from methyl groups): ~2950-2850 cm⁻¹
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Asymmetric N-O stretch (nitro group): ~1530-1500 cm⁻¹
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Symmetric N-O stretch (nitro group): ~1350-1330 cm⁻¹
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Aromatic C=C stretch: ~1600 and 1475 cm⁻¹
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C-N stretch: ~850 cm⁻¹
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3. Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the purity of the sample and confirm its molecular weight.
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Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as dichloromethane (B109758) or hexane.
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GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C
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Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
-
Expected Results: The gas chromatogram should show a major peak corresponding to 1,4-Dimethyl-2-nitrobenzene. The mass spectrum of this peak should exhibit a molecular ion (M⁺) peak at m/z 151, corresponding to the molecular weight of the compound.
Logical Relationships in Spectroscopic Data
Caption: Relationship between molecular structure and spectroscopic data.
References
- 1. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR [m.chemicalbook.com]
- 2. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
